Sunitinib, also known by its molecular formula Sunitinib-d4, is a small molecular tyrosine kinase inhibitor with significant clinical efficacy in the treatment of various malignancies. It was developed to overcome the limitations of earlier tyrosine kinase inhibitors, such as SU6668 and SU5416, which exhibited poor pharmacologic properties and limited efficacy1. Sunitinib has been approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and imatinib-refractory gastrointestinal stromal tumors (GISTs)1. Its role in cancer therapy has been expanding due to its potent antiangiogenic and antitumor activities.
Sunitinib has demonstrated robust antitumor activity in preclinical studies and clinical efficacy in neuroendocrine, colon, and breast cancers1. It has shown to induce apoptosis and growth arrest in renal cell carcinoma (RCC) tumor cells by inhibiting STAT3 and AKT signaling pathways5. In medulloblastoma tumor cells, sunitinib induced apoptosis and inhibited cell proliferation by downregulating STAT3 and AKT7. Furthermore, sunitinib's antiangiogenic properties primarily target tumor endothelium rather than tumor cells to inhibit the growth of RCC9.
Sunitinib has been observed to induce hypothyroidism in advanced cancer patients, potentially by inhibiting thyroid peroxidase activity10. This side effect necessitates monitoring thyroid function in patients undergoing treatment with sunitinib.
In pheochromocytoma tumor cells, sunitinib inhibits catecholamine synthesis and secretion by blocking VEGFR-2 via PLC-γ-related pathways6. This direct effect on tumor cells suggests that sunitinib's action is not solely antiangiogenic but also involves targeting specific tumor cell processes.
Sunitinib's ability to inhibit ABC transporters like P-glycoprotein and ABCG2 affects the bioavailability of drugs coadministered with sunitinib, which is an important consideration in combination therapies2.
Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which play a crucial role in angiogenesis and tumor growth1. It also targets other tyrosine kinases such as KIT, FLT3, colony-stimulating factor 1 (CSF-1), and RET, which are implicated in various malignancies1. Sunitinib's inhibition of these RTKs leads to the suppression of tumor growth and angiogenesis, as demonstrated in preclinical studies1. Additionally, sunitinib has been shown to inhibit the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) and ABCG2, which may enhance the bioavailability of coadministered drugs2.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4